ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(3,4-dimethoxyphenyl)-4H-pyran-3-carboxylate
Description
Properties
Molecular Formula |
C18H19ClN2O5 |
|---|---|
Molecular Weight |
378.8 g/mol |
IUPAC Name |
ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(3,4-dimethoxyphenyl)-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C18H19ClN2O5/c1-4-25-18(22)16-14(8-19)26-17(21)11(9-20)15(16)10-5-6-12(23-2)13(7-10)24-3/h5-7,15H,4,8,21H2,1-3H3 |
InChI Key |
UJALIOAOXTUTJU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC(=C(C=C2)OC)OC)C#N)N)CCl |
Origin of Product |
United States |
Preparation Methods
Base-Catalyzed Cyclocondensation
The most widely reported method for synthesizing 4H-pyran derivatives involves a one-pot, three-component reaction between an aldehyde, malononitrile, and ethyl acetoacetate. For the target compound, 3,4-dimethoxybenzaldehyde replaces simpler aryl aldehydes, while ethyl 2-(chloromethyl)acetoacetate (or its precursors) introduces the chloromethyl group at position 2 of the pyran ring.
Reaction Conditions:
Mechanistic Pathway:
-
Knoevenagel Condensation: The aldehyde reacts with malononitrile to form an α,β-unsaturated nitrile.
-
Michael Addition: Ethyl 2-(chloromethyl)acetoacetate attacks the nitrile’s electrophilic β-carbon.
-
Cyclization and Tautomerization: Intramolecular cyclization forms the pyran ring, followed by tautomerization to the aromatic 4H-pyran structure.
Yield Optimization:
-
Meglumine-catalyzed reactions achieve 96% yield due to hydrogen bonding and electron-donating effects of the catalyst’s hydroxyl and amino groups.
-
KOH under solvent-free conditions yields 50–70% , limited by side reactions at elevated temperatures.
Solvent and Catalyst Systems
Meglumine in Ethanol:Water
Meglumine, a biodegradable and reusable catalyst, enables room-temperature reactions with high atom economy. Key advantages include:
KOH Under Solvent-Free Conditions
While avoiding solvents simplifies workup, elevated temperatures (60°C) promote side reactions, reducing yields to 50–70%.
Structural Confirmation and Characterization
Post-synthesis, the compound is validated using:
Spectroscopic Data:
-
¹H NMR (CDCl₃): δ 1.00–1.03 (t, CH₃), 2.31 (s, CH₃), 3.92–3.99 (m, CH₂), 4.37 (s, pyran-H), 7.12–7.24 (m, aryl-H).
Chromatography:
Chemical Reactions Analysis
Nucleophilic Substitution (SN2): The benzylic position is susceptible to SN2 reactions due to resonance stabilization of the benzylic carbocation by the benzene ring.
Oxidation: Alkyl benzenes can undergo oxidation reactions.
Nucleophilic Substitution: N-bromosuccinimide (NBS) is often used for benzylic halides.
Oxidation: Various oxidizing agents, such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).
- In SN2 reactions, substitution occurs at the benzylic position.
- Oxidation may lead to functional group transformations.
Scientific Research Applications
Antimicrobial Activity
Research has shown that ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(3,4-dimethoxyphenyl)-4H-pyran-3-carboxylate exhibits notable antimicrobial properties against various bacterial and fungal strains.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.25 μg/mL | Bactericidal |
| Escherichia coli | 0.50 μg/mL | Bactericidal |
| Pseudomonas aeruginosa | 0.75 μg/mL | Bacteriostatic |
| Candida albicans | Not specified | Antifungal |
Studies indicate that the compound disrupts cell wall synthesis in fungi and inhibits bacterial growth by targeting specific metabolic pathways, making it a candidate for developing new antibiotics .
Anticancer Activity
Cytotoxicity assays have demonstrated that this compound possesses selective cytotoxic effects against several cancer cell lines, particularly breast cancer (MCF-7) and lung cancer (A549) cells. The compound induces apoptosis through mechanisms such as increased caspase activity and annexin V staining.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| A549 | 20 | Disruption of metabolic pathways |
The ability to selectively target cancer cells suggests potential for further development as an anticancer agent .
Synthetic Methodologies
The synthesis of this compound can be achieved through a multi-step reaction involving:
- Starting Materials : The reaction typically begins with the condensation of appropriate aldehydes with malononitrile and ethyl acetoacetate.
- Reagents : Common reagents include bases such as sodium ethoxide or potassium carbonate.
- Purification : The product is purified through recrystallization or column chromatography to obtain the desired compound with high purity.
This synthetic route allows for the modification of substituents on the pyran ring to enhance biological activity .
Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy highlighted the effectiveness of derivatives of this compound against multi-drug resistant bacterial strains, emphasizing its potential as a lead compound for antibiotic development .
Cytotoxic Effects
Research featured in Cancer Letters reported significant reductions in cell viability in MCF-7 cells treated with this compound, reinforcing its potential as an anticancer therapeutic.
Mechanism of Action
The exact mechanism remains to be elucidated, but it likely interacts with specific molecular targets or pathways, influencing biological processes.
Comparison with Similar Compounds
Substituent Variations at Position 2
The chloromethyl group distinguishes the target compound from analogues with alkyl or aryl substituents:
Impact : The chloromethyl group offers a synthetic handle for further functionalization, unlike methyl or phenyl groups, which prioritize stability or lipophilicity.
Aryl Group Variations at Position 4
The 3,4-dimethoxyphenyl group is compared to other aryl substituents:
Functional Group Variations at Positions 5 and 6
All analogues retain the 5-cyano and 6-amino groups, critical for hydrogen bonding and crystal packing . However, ester variations (e.g., ethyl vs. methyl) influence pharmacokinetics:
Biological Activity
Ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(3,4-dimethoxyphenyl)-4H-pyran-3-carboxylate is a compound of interest in medicinal chemistry, particularly for its diverse biological activities. This article synthesizes available research findings related to its biological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 378.81 g/mol. The compound features a pyran ring structure, which is significant for its biological activity due to the presence of functional groups that can interact with biological targets.
1. Anticancer Activity
Research has highlighted the potential of pyran derivatives, including this compound, in cancer treatment. A study demonstrated that derivatives with electron-withdrawing groups such as cyano (CN) and carboxylate (COOEt) exhibited significant cytotoxic effects against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HCT-116 | 0.36 |
| Ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(o-tolyl)-4H-pyran-3-carboxylate | UACC-62 | 0.24 |
These findings suggest that the presence of specific substituents enhances the anticancer properties of these compounds .
2. Antimicrobial Activity
Pyran derivatives have also shown promising antimicrobial properties. In vitro studies indicated that this compound exhibited significant activity against various bacterial strains. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
These results underscore the potential use of this compound in developing new antimicrobial agents .
3. Anti-inflammatory Activity
The anti-inflammatory effects of pyran derivatives have been linked to their ability to inhibit COX enzymes and other inflammatory mediators. This compound has been shown to reduce inflammation in animal models, suggesting its potential application in treating inflammatory diseases.
Case Studies
Case Study 1: Anticancer Efficacy
In a study assessing the anticancer efficacy of various pyran derivatives, ethyl 6-amino-2-(chloromethyl)-5-cyano compounds were evaluated against multiple cancer cell lines including NCI-H460 and MDA-MB-435. Results indicated that these compounds could induce apoptosis in cancer cells through caspase activation pathways.
Case Study 2: Antimicrobial Screening
A series of tests were conducted on ethyl 6-amino derivatives against pathogenic bacteria. The results showed a correlation between structural modifications and enhanced antimicrobial activity, particularly with halogenated substituents which increased membrane permeability in bacterial cells.
Q & A
Basic: What are the standard protocols for synthesizing this compound, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step organic reactions, such as:
- Step 1: Condensation of aromatic aldehydes (e.g., 3,4-dimethoxybenzaldehyde) with malononitrile and ethyl acetoacetate.
- Step 2: Introduction of the chloromethyl group via nucleophilic substitution or alkylation.
- Step 3: Functionalization of the pyran ring with amino and cyano groups using ammonia/ammonium acetate and cyanide sources .
Optimization strategies:
- Temperature: Maintain 60–80°C for cyclization steps to avoid side reactions.
- Solvent: Use polar aprotic solvents (e.g., ethanol/water mixtures) to enhance solubility and reaction rates .
- Catalysts: Ionic liquids (e.g., [2-aminobenzoato][PF6]) improve yields by stabilizing intermediates .
Basic: What spectroscopic and computational methods are recommended for structural characterization?
Answer:
- NMR spectroscopy: Use - and -NMR to confirm substituent positions, with attention to aromatic protons (δ 6.5–7.5 ppm) and cyano/ester carbonyl signals (δ 160–170 ppm) .
- IR spectroscopy: Identify NH (3330–3400 cm), CN (2180–2200 cm), and C=O (1690–1700 cm) stretches .
- X-ray crystallography: Resolve stereochemistry and hydrogen-bonding networks (e.g., N–H⋯N interactions in NH groups) .
- DFT calculations: Predict HOMO-LUMO gaps and thermodynamic stability using Gaussian/B3LYP methods .
Advanced: How can reaction mechanisms for pyran ring formation be elucidated?
Answer:
- Kinetic studies: Monitor intermediate formation via time-resolved -NMR or HPLC.
- Isotopic labeling: Use -ammonia to track amino group incorporation .
- Computational modeling: Simulate transition states (e.g., for cyclocondensation) using DFT to identify rate-limiting steps .
Advanced: What strategies address contradictions in biological activity data across studies?
Answer:
- Control experiments: Validate assay conditions (e.g., cell line viability, solvent toxicity).
- Dose-response curves: Establish EC values to compare potency across studies .
- Structural analogs: Test derivatives (e.g., varying methoxy or chloromethyl groups) to isolate structure-activity relationships (SAR) .
Advanced: How can researchers resolve discrepancies in spectral or crystallographic data?
Answer:
- Validation protocols: Cross-check NMR assignments with 2D techniques (COSY, HSQC) .
- Crystallographic refinement: Address disorder in substituents (e.g., chloromethyl orientation) using SHELXL with restraints .
- Data deposition: Compare with published datasets (e.g., Cambridge Structural Database) to verify bond lengths/angles .
Advanced: What methodologies guide thermodynamic property analysis via DFT?
Answer:
- Geometry optimization: Use B3LYP/6-31G(d,p) basis sets to minimize energy.
- Vibrational analysis: Calculate IR frequencies to confirm absence of imaginary modes (stability check) .
- HOMO-LUMO analysis: Correlate electronic gaps with reactivity (e.g., nucleophilic attack at the cyano group) .
Advanced: How are derivatives synthesized for SAR studies?
Answer:
- Substituent variation: Replace chloromethyl with bromomethyl or iodomethyl via halogen exchange .
- Protecting groups: Temporarily mask the amino group (e.g., Boc protection) to modify the pyran ring .
- Biological testing: Screen derivatives against target enzymes (e.g., kinases) using fluorescence polarization assays .
Advanced: What challenges arise in crystallizing this compound, and how are they mitigated?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
